molecular formula C6H11BO2 B1315818 2-(Allyloxy)-1,2-oxaborolane CAS No. 79363-73-8

2-(Allyloxy)-1,2-oxaborolane

Cat. No. B1315818
CAS RN: 79363-73-8
M. Wt: 125.96 g/mol
InChI Key: AMLHEKOTAAJONA-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

Synthesis of Derivatives and Intermediates

2-(Allyloxy)-1,2-oxaborolane is a pivotal reactant in synthesizing various 2-oxygen derivatives of 1,2-oxaborolane. Its utility includes acting as a key intermediate for producing lower 2-alkyloxy-1,2-oxaborolanes and other derivatives (Zhou et al., 1990). Additionally, it is utilized in the allylboration of ketones and aldehydes, leading to the formation of homoallylic alcohols (Weike Zhou et al., 1993).

Synthesis of 2-Amino-1,2-oxaborolanes

The reaction of 2-(allyloxy)-1,2-oxaborolane with various amines produces 2-amino-1,2-oxaborolanes. This process also involves the synthesis of related bis(1,2-oxaborolanyl) derivatives, highlighting its versatility in organic synthesis (Wuzong Zhou et al., 1990).

Catalytic and Enantioselective Reactions

2-(Allyloxy)-1,2-oxaborolane plays a crucial role in catalytic enantioselective reactions. For example, it is used in the allylboration of isatins, promoting the synthesis of enantioenriched N-unprotected 3-allyl-3-hydroxy-2-oxindoles. This demonstrates its importance in asymmetric synthesis, offering insights into the reaction mechanisms through computational models (Julien Braire et al., 2023).

Liquid Crystal Synthesis

In the field of materials science, 2-(allyloxy)-1,2-oxaborolane contributes to the synthesis of liquid crystals with specific properties. These materials exhibit significant potential for applications in display technologies and photonic devices due to their desirable dielectric and birefringence properties (Feng Li et al., 2015; Ran Chen et al., 2017).

Enantioselective Cyclopropanation

The compound is also instrumental in the chemo- and enantioselective cyclopropanation of allylic alcohols, which further emphasizes its role in synthesizingcomplex organic molecules. This application is particularly relevant in the field of medicinal chemistry and drug synthesis (A. Charette et al., 1996).

Polymer Functionalization

2-(Allyloxy)-1,2-oxaborolane aids in the functionalization of polymers, particularly poly(butadiene). Its utility in allylboration reactions enables the incorporation of diverse functional groups into polymers, which can significantly alter their physical properties and applications [(Hannes Leicht et al., 2016)](https://consensus.app/papers/allylboration-versatile-tool-postpolymerization-leicht/88cb4d9bba125ad1a3ef455f2e05b9b3/?utm_source=chatgpt). This method demonstrates the potential of 2-(allyloxy)-1,2-oxaborolane in materials science, particularly in the development of new materials with tailored properties.

Natural Product Modification

The compound's role extends to the modification of natural products, such as terpenes. Its use in generating oxaborolane or oxazaborolidine derivatives through intramolecular C−H insertion reactions leads to the production of 1,3-diol or 1,2-amino alcohol derivatives. This application highlights its significance in the field of organic chemistry, particularly in the stereoselective modification of complex molecules (J. Barluenga et al., 1999).

Biological Activities

Interestingly, 2-(allyloxy)-1,2-oxaborolane has been identified in the metabolites of a marine actinobacterium, exhibiting antimicrobial and antioxidant properties. This discovery provides new insights into the potential biological applications of the compound, suggesting its use in pharmaceuticals and as a food preservative due to its antimicrobial effectiveness and low toxicity (M. Arumugam et al., 2010).

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound, including physical, health, and environmental hazards. They also provide recommendations for handling, storage, and disposal .

properties

IUPAC Name

2-prop-2-enoxyoxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BO2/c1-2-5-8-7-4-3-6-9-7/h2H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLHEKOTAAJONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(CCCO1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562756
Record name 2-[(Prop-2-en-1-yl)oxy]-1,2-oxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allyloxy)-1,2-oxaborolane

CAS RN

79363-73-8
Record name 2-[(Prop-2-en-1-yl)oxy]-1,2-oxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Z Weike, L Weiming, Z Gaoyi, D Hongxun… - Journal of …, 1990 - Elsevier
2-Allyloxy-1,2-oxaborolane (V), readily obtained by hydroboration of allyl alcohol with borane reagents such as KBH 4 HOAc, was used as a key reactant in the synthesis of a series of …
Number of citations: 5 www.sciencedirect.com
W Zhou, S Liang, S Yu, W Luo - Journal of organometallic chemistry, 1993 - Elsevier
2-Allyl-1,2-oxaborolane (II), prepared by the reaction of 2-allyloxy-1,2-oxaborolane (I) with allylmagnesium bromide in ether, is an extremely reactive allylborane. This cyclic borinate …
Number of citations: 4 www.sciencedirect.com
W Zhou, S Liang, W Lo - Synthesis, 1990 - thieme-connect.com
2-Allyl-1, 2-oxaborolane (3) and dimethyl sulfide-1, 2-oxaborolane complex 9a were prepared from 2-allyloxy-1, 2-oxaborolane (1) and allylmagnesium bromide in diethyl ether or with …
Number of citations: 6 www.thieme-connect.com
M Lin, L Zheng - AATCC Review, 2002 - search.ebscohost.com
Boron containing compounds were synthesized and verified by IR spectrum and elemental analysis. The Limited Oxygen Index (LOI) method was used to determine that the compounds …
Number of citations: 3 search.ebscohost.com
周伟克, 骆巍明, 张高益, 丁宏勋, 梁绍芳 - 1990
Number of citations: 0
B Tuan - 1999 - docnum.univ-lorraine.fr
Ce document est le fruit d'un long travail approuvé par le jury de soutenance et mis à disposition de l'ensemble de la communa Page 1 AVERTISSEMENT Ce document est le fruit d'un …
Number of citations: 0 docnum.univ-lorraine.fr

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